{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
CAS No.:
Cat. No.: VC14973007
Molecular Formula: C21H26N6O
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N6O |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | [4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
| Standard InChI | InChI=1S/C21H26N6O/c1-15-14-18(19-16(2)24-25(3)20(19)23-15)21(28)27-12-10-26(11-13-27)9-7-17-6-4-5-8-22-17/h4-6,8,14H,7,9-13H2,1-3H3 |
| Standard InChI Key | UUTSLSCOYUMGTG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Introduction
Structural Overview
The compound consists of two primary functional groups:
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Piperazine Moiety: The 4-[2-(2-pyridyl)ethyl]piperazino group introduces a flexible and biologically active scaffold. Piperazine derivatives are commonly used in pharmaceuticals due to their ability to interact with biological receptors.
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Pyrazolo[3,4-b]pyridine Core: The 1,3,6-trimethyl substitution pattern on the pyrazolopyridine ring enhances its stability and modifies its electron density. This core structure is notable for its role in bioactive molecules with anti-inflammatory, antiviral, or anticancer properties.
The methanone linkage connects these two groups, providing a rigid framework that influences the compound's physicochemical properties.
General Synthetic Pathway
The synthesis of such compounds typically involves:
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Step 1: Preparation of the pyrazolopyridine core through cyclization reactions using substituted hydrazines and pyridine derivatives.
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Step 2: Functionalization of the piperazine group by introducing the 2-(2-pyridyl)ethyl substituent via alkylation reactions.
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Step 3: Coupling of the two fragments using carbonylation or amidation reactions to form the methanone bridge.
Challenges in Synthesis
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Regioselectivity during substitution on the pyrazolopyridine ring.
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Stability of intermediates under reaction conditions.
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Optimization of yields for pharmaceutical-grade purity.
Pyrazolopyridine Derivatives
Compounds containing the pyrazolo[3,4-b]pyridine framework have demonstrated:
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Antiviral Activity: Effective against RNA viruses due to their ability to inhibit viral replication enzymes .
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Anti-inflammatory Properties: Modulation of inflammatory pathways by targeting specific kinases or cytokines .
Piperazine Derivatives
The piperazine moiety in this compound contributes to:
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Receptor Binding Affinity: Commonly seen in CNS-active drugs targeting serotonin or dopamine receptors .
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Antimicrobial Activity: Broad-spectrum activity against bacterial and fungal strains .
Related Studies
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1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their substitution patterns and synthetic accessibility .
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Piperazine derivatives with pyridine substitutions exhibit enhanced receptor-binding profiles and pharmacokinetics .
Potential Therapeutic Areas
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Neurological disorders (e.g., anxiety, depression).
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Infectious diseases (e.g., bacterial or viral infections).
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Oncology (as kinase inhibitors).
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